[(2,4-Difluorophenyl)methyl](3-methylbutan-2-yl)amine
CAS No.: 1040042-30-5
VCID: VC2793151
Molecular Formula: C12H17F2N
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
amine - 1040042-30-5](/images/structure/VC2793151.png)
Description | [Introduction to (2,4-Difluorophenyl)methylamine](pplx://action/followup)(2,4-Difluorophenyl)methylamine is an organic compound that belongs to the class of amines. It features a difluorophenyl group attached to a branched alkyl chain, specifically a 3-methylbutan-2-yl group. This unique structure makes it significant in various chemical and biological applications, particularly in medicinal chemistry and drug development. [Synthesis of (2,4-Difluorophenyl)methylamine](pplx://action/followup)The synthesis of (2,4-Difluorophenyl)methylamine typically involves a nucleophilic substitution reaction between 2,4-difluorobenzyl chloride and 3-methylbutan-2-amine. This reaction is facilitated under basic conditions using bases such as sodium hydroxide or potassium carbonate to promote the nucleophilic attack on the benzyl halide. The reaction conditions often require heating to enhance the reaction rate and yield. Continuous flow synthesis methods can be employed on an industrial scale to improve efficiency and scalability. Mechanism of Action and Biological ActivitiesThe mechanism of action for (2,4-Difluorophenyl)methylamine involves interactions with specific molecular targets in biological systems. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group forms hydrogen bonds with polar residues. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects that are currently under investigation for therapeutic potentials. Applications in Research and Industry(2,4-Difluorophenyl)methylamine has diverse applications across several fields, including medicinal chemistry and drug development. Its unique structural features contribute to its significance in scientific research and industrial applications. Further research could expand its applications and enhance understanding of its mechanisms and interactions within biological systems. Chemical Reactions(2,4-Difluorophenyl)methylamine can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions highlight the versatility of the compound in synthetic organic chemistry.
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1040042-30-5 | ||||||||||||
Product Name | [(2,4-Difluorophenyl)methyl](3-methylbutan-2-yl)amine | ||||||||||||
Molecular Formula | C12H17F2N | ||||||||||||
Molecular Weight | 213.27 g/mol | ||||||||||||
IUPAC Name | N-[(2,4-difluorophenyl)methyl]-3-methylbutan-2-amine | ||||||||||||
Standard InChI | InChI=1S/C12H17F2N/c1-8(2)9(3)15-7-10-4-5-11(13)6-12(10)14/h4-6,8-9,15H,7H2,1-3H3 | ||||||||||||
Standard InChIKey | AQGQUROAJMWHFV-UHFFFAOYSA-N | ||||||||||||
SMILES | CC(C)C(C)NCC1=C(C=C(C=C1)F)F | ||||||||||||
Canonical SMILES | CC(C)C(C)NCC1=C(C=C(C=C1)F)F | ||||||||||||
PubChem Compound | 43085101 | ||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume